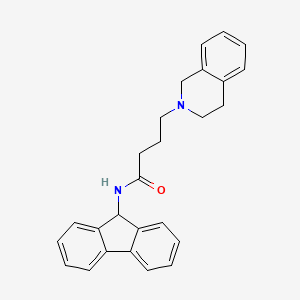
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(9H-fluoren-9-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(9H-fluoren-9-yl)butanamide is a complex organic compound that features both isoquinoline and fluorenyl groups. These types of compounds are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(9H-fluoren-9-yl)butanamide likely involves multiple steps, including the formation of the isoquinoline and fluorenyl groups, followed by their coupling. Typical reaction conditions might include:
Formation of Isoquinoline Group: This could involve cyclization reactions starting from benzylamine derivatives.
Formation of Fluorenyl Group: This might involve Friedel-Crafts alkylation or acylation reactions.
Coupling Reaction: The final step would involve coupling the two groups under conditions that might include the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the isoquinoline ring.
Reduction: Reduction reactions could target the carbonyl group in the butanamide moiety.
Substitution: Substitution reactions might occur at the aromatic rings, particularly under electrophilic or nucleophilic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions but might include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(9H-fluoren-9-yl)butanamide could have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications, particularly if the compound exhibits biological activity.
Industry: Use in materials science, perhaps as a component in organic electronics or polymers.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The pathways involved would be specific to the target and the biological system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline Derivatives: Compounds like papaverine or berberine.
Fluorenyl Derivatives: Compounds like fluorenone or fluorene.
Uniqueness
The uniqueness of 4-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(9H-fluoren-9-yl)butanamide lies in its combined structural features, which might confer unique chemical reactivity or biological activity compared to its individual components.
Eigenschaften
CAS-Nummer |
113711-28-7 |
|---|---|
Molekularformel |
C26H26N2O |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(9H-fluoren-9-yl)butanamide |
InChI |
InChI=1S/C26H26N2O/c29-25(14-7-16-28-17-15-19-8-1-2-9-20(19)18-28)27-26-23-12-5-3-10-21(23)22-11-4-6-13-24(22)26/h1-6,8-13,26H,7,14-18H2,(H,27,29) |
InChI-Schlüssel |
CQKVQQQKWQLLDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=CC=CC=C21)CCCC(=O)NC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



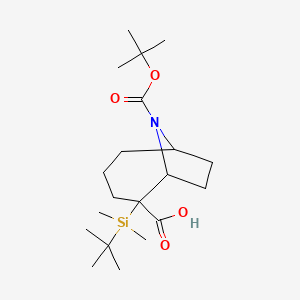

![1-[(Prop-2-en-1-yl)oxy]hept-3-yne](/img/structure/B14303666.png)
![tert-Butyl [(4-chloroanilino)sulfinyl]acetate](/img/structure/B14303677.png)
![1,1'-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene)](/img/structure/B14303678.png)
![4-Benzyl-4H-furo[3,2-b]pyrrole](/img/structure/B14303683.png)
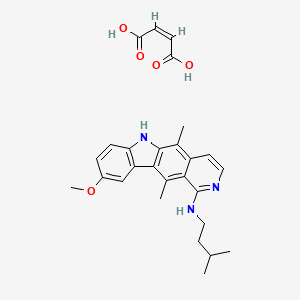
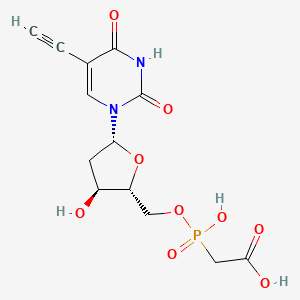

![N,N'-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide)](/img/structure/B14303711.png)
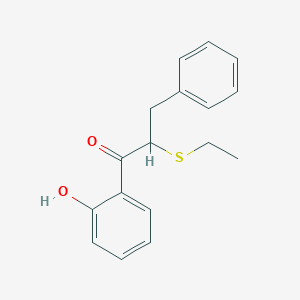

![Hydroxymethyl 5-(benzoyloxy)-9,11b-dimethyl-8-oxotetradecahydro-9,11a-methanocyclohepta[a]naphthalene-4-carboxylate](/img/structure/B14303727.png)
